2,5-Dioxopyrrolidin-1-YL heptanoate

説明

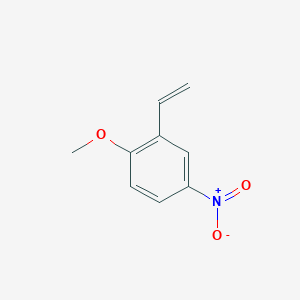

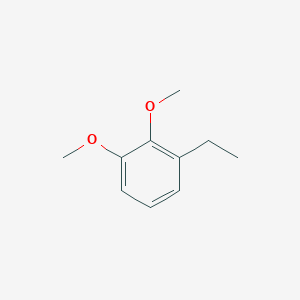

“2,5-Dioxopyrrolidin-1-YL heptanoate” is a chemical compound . It has been mentioned in the context of being a component of certain pharmaceutical compounds .

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, a study on the synthesis of new anticonvulsants in a group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides has been published . Another study discusses the synthesis and properties of 4-(2,5-Dihydro-2,5-dioxo-1 .科学的研究の応用

Synthesis and Biological Applications

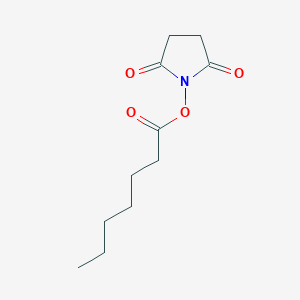

- Efficient Synthesis for Protein Conjugation : A study developed an efficient synthesis method for a coupling agent involving 2,5-dioxopyrrolidin-1-yl, critical for the chemoselective conjugation of proteins and enzymes (Reddy et al., 2005).

- Application in Anticonvulsant Agents : Research on new hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and similar compounds showed promising results in preclinical seizure models (Kamiński et al., 2015).

Chemical Synthesis and Material Science

- Fluorescent Xanthenic Derivative for Labeling : A synthesized derivative of 2,5-dioxopyrrolidin-1-yl is used for stable covalent labeling of biopolymers, proving useful in nucleic acid probes (Crovetto et al., 2008).

- Improvement in Monoclonal Antibody Production : A compound related to 2,5-dioxopyrrolidin-1-yl enhanced monoclonal antibody production in Chinese hamster ovary cell culture, potentially improving medication supply and reducing costs (Aki et al., 2021).

Electropolymerization and Electrochromic Applications

- Novel Polymer Derivatives : Novel 2,5-dithienylpyrrole derivatives, including 2,5-dioxopyrrolidin-1-yl, showed unique electrochemical and spectroelectrochemical properties useful in electrochromic devices (Yigit et al., 2015).

- Sensitivity to Metal Cations : A fluorescent polymer bearing pendant quinoxaline moieties attached to 2,5-dioxopyrrolidin-1-yl exhibited sensitivity to metal cations like Fe3+ ions (Carbas et al., 2012).

Analysis and Characterization Techniques

- Deuterium Isotope Effects in Proteomics : Research on coding agents, including 2,5-dioxopyrrolidin-1-yl esters, identified structural features impacting resolution of heavy isotope-coded peptides in chromatography (Zhang et al., 2002).

Safety and Hazards

A safety data sheet for a related compound suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective clothing, and to wash with plenty of soap and water in case of skin contact .

作用機序

Target of Action

Related compounds have been shown to interact with various cellular components, such as proteins involved in monoclonal antibody production .

Mode of Action

It’s worth noting that similar compounds have been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Biochemical Pathways

Related compounds have been shown to influence the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Pharmacokinetics

A related compound has shown high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of cyp3a4, cyp2d6, and cyp2c9 isoforms of cytochrome p450 .

Result of Action

Related compounds have been found to increase monoclonal antibody production .

特性

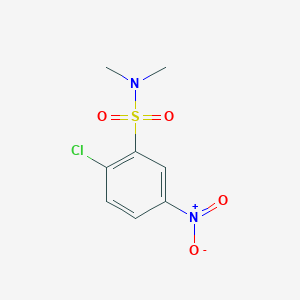

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) heptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-2-3-4-5-6-11(15)16-12-9(13)7-8-10(12)14/h2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOPRUAVCWAPKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40733320 | |

| Record name | 1-(Heptanoyloxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104943-22-8 | |

| Record name | 1-(Heptanoyloxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Ethanediamine, N-(2-aminoethyl)-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B3045241.png)

![Imidazo[1,2-a]pyridine-3-methanol, 2-(4-chlorophenyl)-6-methyl-](/img/structure/B3045258.png)